

# Application Notes and Protocols: Nitration of Phenols Using tert-Butyl Nitrite

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## Compound of Interest

Compound Name: Butyl nitrate

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## Introduction

The nitration of phenols is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, dye, and agrochemical industries. Traditional nitration methods often employ harsh reagents like nitric acid, leading to issues with regioselectivity, over-nitration, and safety.<sup>[1]</sup> This document details a chemoselective and safer alternative for the mononitration of phenols using tert-butyl nitrite (t-BuONO). This method is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and applicability to sensitive substrates, including peptides on solid support.<sup>[1][2]</sup> The reaction proceeds through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation, yielding only tert-butanol as a byproduct.<sup>[2][3]</sup>

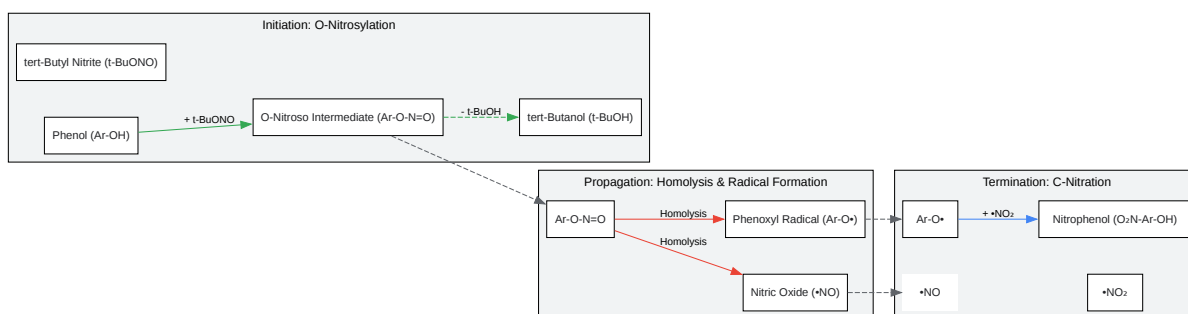
## Key Advantages of Using tert-Butyl Nitrite

- **High Chemoselectivity:** Preferentially nitrates the phenolic hydroxyl group in the presence of other sensitive functional groups.<sup>[2][4]</sup>
- **Safety:** Tert-butyl nitrite is a volatile and relatively safe reagent compared to traditional nitrating agents.<sup>[2][3]</sup>
- **Mild Reaction Conditions:** The reaction can be carried out at room temperature or under reflux in common organic solvents.<sup>[1][2]</sup>

- Controlled Mononitration: The method shows resistance to over-nitration, providing primarily mononitro derivatives.[2][3]
- Compatibility: The protocol is compatible with solid-phase peptide synthesis, allowing for the site-specific nitration of tyrosine residues.[2][5]

## Proposed Reaction Mechanism

The nitration of phenols with tert-butyl nitrite is proposed to proceed through a radical mechanism initiated by the formation of an O-nitrosyl intermediate.[2]



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Caption: Proposed mechanism for phenol nitration via tert-butyl nitrite.

## Experimental Data Summary

The following table summarizes the results for the nitration of various phenol derivatives using tert-butyl nitrite in tetrahydrofuran (THF).

Entry	Substrate	Product(s)	Conditions	Time (h)	Yield (%)
1	Phenol	2-Nitrophenol / 4-Nitrophenol	Reflux	2	78 (55:45 ratio)
2	2-Methylphenol	2-Methyl-4-nitrophenol	Reflux	2	82
3	4-Methoxyphenol	4-Methoxy-2-nitrophenol	Room Temp.	0.5	>95
4	2,6-Dimethoxyphenol	2,6-Dimethoxy-4-nitrophenol	Room Temp.	0.5	>95
5	Boc-Tyr-OH	Boc-Tyr(3-NO <sub>2</sub> )-OH	Room Temp.	3	>95 (as a 57:43 mixture with N-nitroso derivative)
6	4-tert-Butylphenol	4-tert-Butyl-2-nitrophenol	Reflux	2	75
7	2,6-Di-tert-butylphenol	2,6-Di-tert-butyl-4-nitrophenol	Reflux	24	82 (with 6 equiv. of t-BuONO)

Data sourced from Savinov et al., Organic Letters, 2009.[\[2\]](#)[\[3\]](#)

## Detailed Experimental Protocol: General Procedure for Phenol Nitration

This protocol provides a general method for the nitration of a phenolic substrate in solution.

Materials:

- Phenolic substrate (e.g., 4-methoxyphenol)

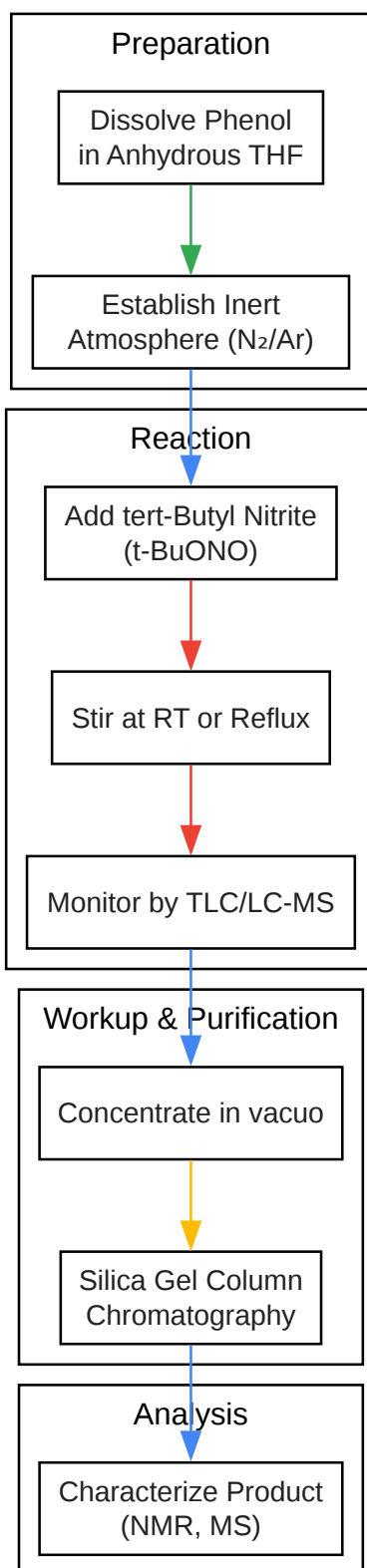
- tert-Butyl nitrite (t-BuONO)
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon supply for inert atmosphere
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq).
- **Dissolution:** Dissolve the substrate in anhydrous THF to a concentration of approximately 0.2 M.
- **Inert Atmosphere:** Purge the flask with an inert gas (Nitrogen or Argon).
- **Reagent Addition:** Add tert-butyl nitrite (1.5 to 3.0 eq) to the stirred solution at room temperature. For less reactive substrates, a larger excess of t-BuONO (up to 6 eq) and reflux conditions may be required.<sup>[2][3]</sup>
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The formation of yellow nitro-aromatic products is often observed.<sup>[2]</sup>
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired

nitrophenol derivative(s).

- Characterization: Characterize the purified product by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.



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Caption: General workflow for the nitration of phenols with t-BuONO.

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